(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol (2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol
Brand Name: Vulcanchem
CAS No.: 138571-54-7
VCID: VC21180501
InChI: InChI=1S/C12H15N5O3/c1-5(18)6-2-7(10(20)9(6)19)17-4-16-8-11(13)14-3-15-12(8)17/h2-5,7,9-10,18-20H,1H3,(H2,13,14,15)/t5-,7-,9-,10?/m1/s1
SMILES: CC(C1=CC(C(C1O)O)N2C=NC3=C(N=CN=C32)N)O
Molecular Formula: C12H15N5O3
Molecular Weight: 277.28 g/mol

(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol

CAS No.: 138571-54-7

Cat. No.: VC21180501

Molecular Formula: C12H15N5O3

Molecular Weight: 277.28 g/mol

* For research use only. Not for human or veterinary use.

(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol - 138571-54-7

Specification

CAS No. 138571-54-7
Molecular Formula C12H15N5O3
Molecular Weight 277.28 g/mol
IUPAC Name (2R,5R)-5-(6-aminopurin-9-yl)-3-[(1R)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol
Standard InChI InChI=1S/C12H15N5O3/c1-5(18)6-2-7(10(20)9(6)19)17-4-16-8-11(13)14-3-15-12(8)17/h2-5,7,9-10,18-20H,1H3,(H2,13,14,15)/t5-,7-,9-,10?/m1/s1
Standard InChI Key CDKUWLLYHVOVCD-IECXKTIHSA-N
Isomeric SMILES C[C@H](C1=C[C@H](C([C@@H]1O)O)N2C=NC3=C(N=CN=C32)N)O
SMILES CC(C1=CC(C(C1O)O)N2C=NC3=C(N=CN=C32)N)O
Canonical SMILES CC(C1=CC(C(C1O)O)N2C=NC3=C(N=CN=C32)N)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator